molecular formula C38H37ClO14 B1243812 4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid

4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid

Cat. No.: B1243812
M. Wt: 753.1 g/mol
InChI Key: AFEAZMLLVJMACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid is a natural product found in Chloridium with data available.

Scientific Research Applications

Metabolic Pathways and Chemical Interactions

  • Metabolic Fate of Related Compounds : A study described the metabolic fate of L-3,4-dihydroxyphenylalanine in humans, focusing on the identification of various metabolites, including 3-methoxy-4-hydroxy-phenylacetic acid and others, suggesting a complex metabolic pathway for related compounds (O'Gorman et al., 1970).

  • Intravenous Administration and CSF Levels : The effects of intravenously administered probenecid on levels of specific acids in lumbar CSF were investigated, indicating the significance of certain compounds in neurological functions and their potential diagnostic implications (Korf et al., 1971).

Biomolecular Interactions and Disease Implications

  • Adduct Formation and Oxidative Stress : Research highlighted the covalent modification of ethanolamine phospholipids by hydroxy-alkenals to form Michael adducts, suggesting a significant role in pathophysiological states associated with oxidative stress and its potential as specific markers of membrane disorders (Bacot et al., 2007).

  • Diagnostic Biomarkers in Neurological Disorders : A study on the quantification of metabolites in Parkinsonian patients treated with L-DOPA suggested the importance of these compounds in understanding the metabolic pathways in neurological disorders and their potential use in diagnostics (Muskiet et al., 1978).

Properties

Molecular Formula

C38H37ClO14

Molecular Weight

753.1 g/mol

IUPAC Name

4-[4-[3-chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid

InChI

InChI=1S/C38H37ClO14/c1-14-11-23(21(8)30(41)26(14)35(45)52-24-13-25(49-9)27(34(43)44)17(4)16(24)3)51-36(46)28-18(5)19(6)32(29(39)31(28)42)53-37(47)38(48)15(2)12-22(40)20(7)33(38)50-10/h11-13,41-42,48H,1-10H3,(H,43,44)

InChI Key

AFEAZMLLVJMACB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=CC(=C(C(=C2C)C)C(=O)O)OC)O)C)OC(=O)C3=C(C(=C(C(=C3C)C)OC(=O)C4(C(=CC(=O)C(=C4OC)C)C)O)Cl)O

Synonyms

CJ 21,164
CJ 21164
CJ-21,164
CJ-21164

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid
Reactant of Route 5
4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid
Reactant of Route 6
4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid

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